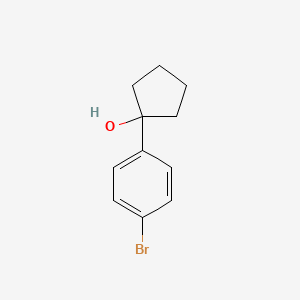

1-(4-溴苯基)环戊醇

描述

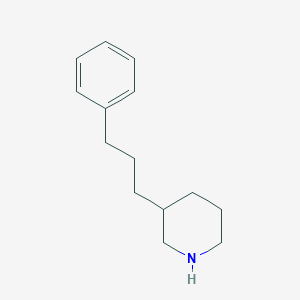

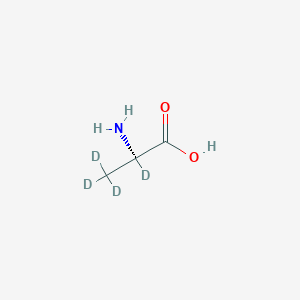

1-(4-Bromophenyl)cyclopentan-1-ol, also known as 4-bromocyclopentanol, is a brominated cyclopentanol compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 115-117 °C and a melting point of -20 °C. It is a relatively stable compound and can be used in a variety of research and lab experiments. The compound has been studied extensively in the past few decades, and its structure and properties have been well established.

科学研究应用

合成和化学中间体应用

1-(4-溴苯基)环戊醇在各种合成途径中用作化学中间体。例如,它与 2-氟-4-溴联苯的合成有关,2-氟-4-溴联苯是氟布洛芬(一种非甾体抗炎和镇痛物质)生产中的关键中间体。该合成法提出了一种从亚硝酸甲酯和 2-氟-4-溴苯胺制备 2-氟-4-溴联苯的实用方法,证明了该化合物在制药生产过程中的用途 (Qiu 等人,2009)。

有机发光二极管 (OLED) 和光电学

该化合物与有机发光二极管 (OLED) 和光电学领域相关,其中环金属化配体发挥着至关重要的作用。这些配体包括 1-(4-溴苯基)环戊醇衍生物,能够调节整个可见光谱的发射波长,有助于开发用于显示和照明设备的高效磷光材料 (Chi & Chou, 2010)。

环糊精和主客体化学

环糊精是一种以形成主客体包合物的能力而闻名的环状低聚糖,在制药、食品和营养以及化工行业中有广泛的应用。对环糊精的研究,其中可能涉及 1-(4-溴苯基)环戊醇的衍生物,突出了创新药物递送系统、改进食品包装和化学分离过程的潜力 (Sharma & Baldi, 2016)。

环境和可持续性应用

关于将生物质衍生的糠醛转化为环戊酮及其衍生物(包括 1-(4-溴苯基)环戊醇)的研究强调了该化合物在可持续化学中的重要性。这些研究的重点是开发将可再生资源转化为有价值的化学中间体的环保工艺,证明了该化合物在推进绿色化学举措中的作用 (Dutta & Bhat, 2021)。

属性

IUPAC Name |

1-(4-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZRQJDHKLSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)